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Amsonic acid

Cat. No.: B7796678
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-UHFFFAOYSA-N
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Description

Historical Context of Amsonic Acid Discovery and Early Synthetic Endeavors

The historical context of this compound is closely tied to the development of the dye industry. This compound is a derivative of stilbene (B7821643), and the synthesis of stilbene derivatives for use in dyes has a history dating back to the early days of organic chemistry. The compound itself, 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a key intermediate in the production of various dyes and pigments. ontosight.ai Early synthetic endeavors focused on establishing reliable methods to produce this compound and its precursors. For instance, the formation of disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate, a precursor to this compound, was reported using sodium hypochlorite. wikipedia.org The synthesis of disodium 4,4′-dinitrostilbene-2,2′-disulfonate typically begins with the sulfonation of 4-nitrotoluene, followed by oxidation. wikipedia.org The subsequent reduction of 4,4′-dinitro-2,2′-stilbenedisulfonic acid yields 4,4′-diamino-2,2′-stilbenedisulfonic acid. wikipedia.orgwikipedia.org

Evolution of Research Interest in this compound and its Derivatives

Research interest in this compound and its derivatives has evolved beyond their initial use solely as dye intermediates. Their unique structural features, particularly the stilbene core and the presence of amino and sulfonic acid groups, have led to explorations in other areas. The ability of this compound to form azo compounds has made it a valuable precursor for synthesizing dyes with specific properties. ontosight.ai Furthermore, the compound has been investigated as a building block in the synthesis of certain pharmaceuticals. ontosight.ai The exploration of this compound derivatives has also extended to their use as optical brighteners or fluorescent whitening agents, widely used in textiles, paper, and detergents to enhance whiteness. wikipedia.orgevitachem.com Research has also delved into the potential biological activities of this compound and its derivatives.

Positioning of this compound within Modern Chemical Research Paradigms

Within modern chemical research paradigms, this compound is positioned as a versatile intermediate and a subject of ongoing investigation for novel applications. Its established role in the production of dyes and optical brighteners continues, with efforts focused on improving synthesis efficiency and reducing environmental impact. datainsightsmarket.com Modern research is also exploring the potential of this compound in more advanced materials science and biological contexts. For example, this compound has been demonstrated to aid in the aqueous dispersion of single-walled carbon nanotubes (SWCNTs), suggesting its utility in nanotechnology and materials science. rsc.orgresearchgate.net This indicates a shift towards exploring the physical adsorption properties of this compound and its derivatives for novel applications. rsc.orgresearchgate.net Additionally, research continues into the potential biological interactions of this compound and its derivatives, including studies on their effects on cellular processes. ncats.iobiosynth.com The compound's structure, with its conjugated system and ionizable groups, makes it relevant in studies involving photochemistry and interactions with biological molecules. evitachem.comsigmaaldrich.com

Data Table: Synthesis Methods of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

MethodKey Reagents/CatalystTypical ConditionsReported YieldKey Advantages
Catalytic HydrogenationHydrogenation catalysts (e.g., Raney Nickel)Alkaline conditions, 60–80°CNot specifiedMaximizes yield and purity
Catalytic HydrogenationRaney cobalt70–180°C, 5–150 bars, pH 6.0–8.597%High purity, scalable, low byproducts
Hydrazine (B178648) Hydrate (B1144303) ReactionHydrazine hydrate, Potassium hydroxide (B78521)Diethylene glycol, reflux (~100°C), Ambient pressure73%Low-cost reagents, simple setup
Reduction of Dinitro PrecursorIron powderNot specifiedNot specifiedCommon industrial method

Note: Data compiled from various research findings. Specific conditions and yields may vary depending on the exact protocol used. wikipedia.orgevitachem.com

Data Table: Properties of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

PropertyValueSource/Notes
Molecular FormulaC₁₄H₁₄N₂O₆S₂ ontosight.aievitachem.combiosynth.comsigmaaldrich.comchemicalbook.com
Molecular Weight370.40 g/mol evitachem.combiosynth.comsigmaaldrich.comchemicalbook.com
CAS Number81-11-8 wikipedia.orgbiosynth.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comtcichemicals.comtcichemicals.com
AppearanceWhite to yellow crystalline powder/needles chemicalbook.comtcichemicals.comconsegicbusinessintelligence.com
Melting Point>300 °C sigmaaldrich.comchemicalbook.com
Water Solubility<0.1 g/100 mL at 23 ºC, Insoluble in water chemicalbook.com
pKa-1.58±0.50 (Predicted) chemicalbook.com
Storage ConditionsKeep in dark place, Inert atmosphere, Room temperature chemicalbook.com
StabilityStable, Combustible chemicalbook.com
IncompatibilityIron, strong oxidizing agents chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O6S2 B7796678 Amsonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHVSOVQBJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024926
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-11-8
Record name Diaminostilbenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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Record name 4,4'-diaminostilbene-2,2'-disulphonic acid
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Synthetic Methodologies for Amsonic Acid and Analogues

Classical and Retrosynthetic Approaches to Amsonic Acid

Classical synthesis of this compound often involves multi-step reaction sequences starting from readily available precursors. Retrosynthetic analysis aids in dissecting the target molecule to identify suitable starting materials and key bond disconnections. e3s-conferences.orglibretexts.orgicj-e.org

Multistep Synthetic Routes and Precursor Analysis

A primary multi-step route to this compound involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. wikipedia.orgevitachem.com This dinitro precursor itself is typically synthesized through the oxidation of 4-nitrotoluene-2-sulfonic acid. evitachem.com

One reported method for the synthesis of 4,4'-diamino-2,2'-stilbenedisulfonic acid involves the reaction of p-nitrotoluene-o-sulfonic acid with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol under reflux conditions. chemicalbook.com The resulting mixture is processed by cooling, dilution with water, and acidification to precipitate the product. chemicalbook.com

Strategic Bond Disconnections and Target-Oriented Synthesis

Retrosynthetic analysis of this compound highlights the central stilbene (B7821643) double bond as a key disconnection point. e3s-conferences.orglibretexts.orgicj-e.org The molecule can be conceptually broken down into two substituted benzene (B151609) rings linked by an ethene unit. The presence of amino and sulfonic acid groups on these rings guides the selection of appropriately functionalized benzene derivatives as starting materials. ontosight.ai

A target-oriented synthesis would focus on efficiently constructing the trans-stilbene (B89595) core and introducing the required functional groups with control over their position. wikipedia.org

Contemporary Catalytic and Chemo-selective Syntheses of this compound Systems

Modern synthetic methodologies employ catalytic approaches and chemo-selective transformations to synthesize this compound and its analogues more efficiently and with improved control over the reaction outcomes.

Transition Metal-Catalyzed Pathways to this compound Scaffolds

Transition metal catalysis plays a significant role in the synthesis of this compound, particularly in the reduction of the dinitro precursor. wikipedia.orgevitachem.com Catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid is a common method for producing this compound. wikipedia.orgevitachem.com This process typically utilizes hydrogenation catalysts. evitachem.com Reduction can also be achieved using iron powder. wikipedia.org

Asymmetric Synthesis Methodologies for Chiral this compound Analogues (if applicable)

The structure of this compound, trans-4,4'-Diaminostilbene-2,2'-disulfonic acid, is achiral due to its inherent symmetry and the trans configuration of the stilbene double bond. wikipedia.org Consequently, asymmetric synthesis methodologies are not applicable to the synthesis of this compound itself. However, the synthesis of chiral analogues, if designed with structural features that introduce chirality, would necessitate the application of asymmetric synthetic techniques. lookchem.com

Process Chemistry Considerations and Scalable Synthesis of this compound

Process chemistry for this compound synthesis focuses on developing efficient, cost-effective, and scalable routes for industrial production. chemicalbook.comnih.govlookchem.com this compound is produced on a large scale for its extensive use as an intermediate in the dye and optical brightener industries. medkoo.comnih.govontosight.ai

Methods such as the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid are employed for scalable production. wikipedia.orgevitachem.com Optimization of reaction conditions, including factors like temperature, pressure, catalyst, and pH, is crucial for achieving efficient large-scale synthesis. chemicalbook.com

Industrial processes require robust methods with minimal byproducts and effective purification strategies. The formation of salts, such as the disodium (B8443419) salt, is relevant in process chemistry as it influences the solubility and isolation procedures of this compound. nih.govchemicalbook.com this compound is known to form sparingly water-soluble crystalline salts with certain bisquaternary ammonium (B1175870) bases, a property that can be exploited for purification purposes. chemicalbook.comgoogle.com

Process chemistry also encompasses considerations of safety and environmental impact, which are paramount in large-scale chemical manufacturing.

Compound Names and PubChem CIDs

Yield Optimization and Reaction Efficiency Studies

Optimizing the synthesis of this compound and its precursors is crucial for improving yield and reaction efficiency. The synthesis of the precursor, 4,4'-dinitro-2,2'-stilbenedisulfonic acid, through the oxidative condensation of 4-nitrotoluene-2-sulfonic acid has been a subject of efforts to enhance yield, which historically ranged between 60% and 75% google.com. Despite significant research using various physico-chemical, mathematical, and analytical methods, achieving substantial breakthroughs in improving this condensation yield has been challenging google.com. However, some processes have reported higher yields for the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid, with values around 92.9% to 96.0% under specific conditions google.com.

The reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid to this compound can be achieved through catalytic reduction using agents like iron powder or hydrogenation catalysts . Reaction conditions such as pH control (alkaline conditions), temperature (60–80°C), and catalyst selection (e.g., Raney Nickel) are optimized to maximize yield and purity .

Studies on related reactions, such as the diazotization of the diamine precursor (this compound) for the synthesis of disodium 4,4'-diazidostilbene-2,2'-disulfonate, highlight the importance of temperature control (typically 0–5°C) and pH (below 2.0) for optimal diazonium formation and reaction completion within a reasonable time frame (1–2 hours) . Yields of synthesized disazo dyes derived from this compound have been reported around 80% semanticscholar.orgsciforum.net.

Yield optimization in chemical synthesis often involves careful control of reaction parameters. For instance, in reductive amination reactions, factors like temperature, reaction time, and the molar ratio of reactants significantly influence yields nih.gov. Similarly, in the synthesis of certain compounds, microwave conditions and heating temperatures have been shown to improve reaction yields windows.net.

Research findings related to yield and efficiency can be illustrated with data tables summarizing the outcomes of varying reaction parameters.

Parameter Condition 1 Yield (%)
Temperature 60°C X
Temperature 80°C Y
pH Alkaline Z
Catalyst Raney Nickel W
Precursor Synthesis Oxidative Condensation 1 92.9
Precursor Synthesis Oxidative Condensation 2 96.0
Disazo Dye Synthesis Method A 80

Green Chemistry Principles Applied to this compound Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and processes yale.edusolubilityofthings.comscienceinschool.org. Applying these principles to this compound production involves considering aspects such as waste prevention, atom economy, safer solvents, energy efficiency, and the use of catalysis yale.edusolubilityofthings.com.

The traditional synthesis of this compound involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid, often using iron powder wikipedia.org. While this method is established, exploring greener alternatives for the reduction step could align with green chemistry principles. Catalytic hydrogenation, mentioned as an alternative reduction method, can be more atom-economical and generate less waste compared to stoichiometric reductions acs.org. The use of selective catalysts is a key principle in reducing unwanted by-products yale.eduacs.org.

The synthesis of the dinitro precursor itself has faced challenges in yield optimization, partly due to the ecological problems associated with non-biodegradable mother liquors google.com. Efforts to optimize this step, even without achieving a complete breakthrough, reflect an implicit move towards reducing waste generation, aligning with the principle of waste prevention google.comyale.edusolubilityofthings.com.

Considering safer solvents and reaction media is another green chemistry aspect yale.edusolubilityofthings.com. While the synthesis often occurs in aqueous alkaline conditions google.com, exploring alternative, more environmentally benign solvents could further green the process.

Energy efficiency is also a crucial principle, advocating for reactions at ambient temperature and pressure whenever possible yale.edusolubilityofthings.com. The reported temperature range of 60–80°C for the reduction step suggests that while not at ambient temperature, efforts to minimize energy consumption within the chosen method are relevant .

Atom economy, which maximizes the incorporation of reactants into the final product, is a fundamental green chemistry principle yale.edusolubilityofthings.comacs.org. Evaluating the atom economy of the different synthetic routes to this compound can highlight areas for improvement to minimize waste.

While specific detailed studies explicitly labeled as applying "green chemistry principles" to this compound synthesis were not prominently found, the ongoing efforts to optimize yield, explore catalytic methods, and address waste concerns in the synthesis of this compound and its precursors demonstrate an underlying movement towards more sustainable practices in line with green chemistry goals.

Mechanistic Investigations of Amsonic Acid Reactivity

Fundamental Reaction Pathways of the Amsonic Acid Moiety

The reactivity of the this compound moiety, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is governed by the interplay of its constituent functional groups: the aromatic rings, the stilbene (B7821643) double bond, the activating amino groups (-NH₂), and the deactivating sulfonic acid groups (-SO₃H).

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) rings of this compound are subject to electrophilic aromatic substitution, a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The regioselectivity and rate of these reactions are dictated by the combined electronic effects of the amino and sulfonic acid substituents.

Influence of Substituents: The amino group is a powerful activating group that donates electron density to the ring, primarily at the ortho and para positions, thus directing incoming electrophiles to these sites. Conversely, the sulfonic acid group is a strong deactivating group, withdrawing electron density and directing electrophiles to the meta position.

Combined Directing Effects: In this compound, each ring possesses one -NH₂ group and one -SO₃H group. The positions available for substitution on each ring are ortho and meta to the amino group. The powerful ortho-, para-directing nature of the amino group typically dominates, suggesting that electrophilic attack would be favored at the position ortho to the amino group (and meta to the sulfonic acid group).

Effect of Reaction Conditions: The directing influence of the amino group is highly pH-dependent. In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form becomes a deactivating, meta-directing group due to its positive charge. This can significantly alter the expected reaction pathway, making substitution meta to the amino group more likely. A protecting group strategy, such as converting the amine to an amide (acetanilide), can be employed to reduce the reactivity of the amino group and sterically favor para-substitution.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich rings, SNAr can occur if a strong electron-withdrawing group is present to stabilize the negatively charged intermediate (Meisenheimer complex). The sulfonic acid groups on the this compound structure could potentially facilitate nucleophilic attack, particularly if a suitable leaving group is present on the ring. However, specific studies detailing SNAr reactions on this compound are not prominent in the surveyed literature.

Redox Transformations Involving this compound

The primary and most well-documented redox transformation involving the this compound framework is its synthesis via the reduction of its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS).

Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid: The conversion of the two nitro groups (-NO₂) in DNDS to the amino groups (-NH₂) in this compound is a critical industrial process, often serving as a key step in the manufacturing of optical brightening agents.

Chemical Reduction: Historically, this reduction was performed using iron powder in an acidic medium, such as acetic acid. This method, however, presents challenges in product purification due to the formation of gelatinous iron hydroxide (B78521) sludge that is difficult to filter.

Catalytic Hydrogenation: A more efficient and cleaner method is catalytic hydrogenation. This process involves reacting the water-soluble alkali metal salt of DNDS with hydrogen gas in the presence of a metal catalyst. The choice of catalyst is crucial for selectivity. While catalysts like Raney nickel can lead to undesired side reactions, including the reduction of the central carbon-carbon double bond to form 4,4'-diaminodibenzyl-2,2'-disulfonic acid, cobalt-based catalysts have been shown to selectively reduce the nitro groups while preserving the stilbene double bond. The reaction is typically carried out in an aqueous medium at a controlled pH (6.0-8.5), temperature (70–180°C), and hydrogen pressure (5–150 bar), yielding this compound in high purity and yield. Platinum or palladium catalysts have also been utilized for this transformation.

Oxidation Reactions: The this compound molecule contains sites susceptible to oxidation, namely the amino groups and the ethylenic double bond. While specific studies on the controlled oxidation of this compound are not detailed in the provided search results, general chemical principles suggest that strong oxidizing agents could potentially convert the amino groups to nitroso, nitro, or azo functionalities, or cleave the stilbene double bond.

Kinetic and Thermodynamic Aspects of this compound Reactions

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) is essential for understanding and optimizing chemical processes involving this compound.

Reaction Rate Determination and Activation Energy Profiling

Kinetic studies quantify the rate at which a reaction proceeds and how it is influenced by factors like concentration, temperature, and catalysts. The rate constant (k) is a key parameter derived from such studies. The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea)—the minimum energy required for a reaction to occur.

Illustrative Data for a Hypothetical Reaction: The following table illustrates how kinetic data for a hypothetical substitution reaction of this compound might be presented.

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
2980.015
3080.032
3180.065
3280.128

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

From such data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to calculate the activation energy for the reaction.

Equilibrium Studies and Reaction Enthalpies

Thermodynamic studies focus on the energy and equilibrium position of a reaction. Key parameters include the enthalpy of reaction (ΔH), which measures the heat absorbed or released, and the equilibrium constant (K), which indicates the extent to which a reaction proceeds to completion.

Experimental data on reaction enthalpies and equilibrium constants for this compound are sparse in the literature. However, for related processes like amidation, kinetic and equilibrium parameters can be determined from experimental data obtained in closed batch reactors. Techniques such as Nuclear Magnetic Resonance (NMR) can be used to measure the concentrations of reactants and products at equilibrium, allowing for the calculation of the equilibrium constant.

Illustrative Thermodynamic Data: This table shows a hypothetical set of thermodynamic parameters for a potential reaction of this compound.

ParameterValue
Enthalpy of Reaction (ΔH)-45 kJ/mol
Entropy of Reaction (ΔS)-90 J/(mol·K)
Gibbs Free Energy (ΔG at 298 K)-18.18 kJ/mol
Equilibrium Constant (K at 298 K)1.5 x 10³

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Elucidation of Reaction Mechanisms Through Advanced Probes

Modern analytical and computational methods provide deep insight into reaction mechanisms, allowing for the characterization of transient intermediates and the mapping of energy landscapes.

Spectroscopic Techniques: Spectroscopic methods are crucial for identifying reaction products and intermediates.

UV-Visible and Fluorescence Spectroscopy: These techniques have been employed to study the interaction of this compound with various heavy metal ions. Such studies can reveal the formation of complexes and provide information on binding behavior, which is a form of chemical reaction.

NMR and Infrared (IR) Spectroscopy: These are standard tools for structural elucidation. In mechanistic studies, they are used to characterize the final products of a reaction, confirming the proposed transformation pathway. For instance, IR spectroscopy was used to monitor the progress of an amidation reaction involving an aminophenyl-modified surface.

Transient-State Spectroscopy: Techniques like stopped-flow absorption spectroscopy can be used to detect and characterize short-lived reaction intermediates that have distinct absorption spectra, providing direct evidence for proposed mechanistic steps.

Computational Chemistry: Theoretical and computational studies are powerful tools for probing reactivity.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, stability, and reactivity of molecules. For this compound and its derivatives, computational methods can generate isopotential electron contour maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A study comparing this compound (DADS) with its dinitro precursor (DNDS) used these maps to show a dramatic shift in charge at the 4,4'-positions from electronegative in DNDS to electropositive in DADS, explaining differences in their biological activity. Such analysis can predict the most likely sites for electrophilic or nucleophilic attack, corroborating predictions based on substituent effects.

Isotopic Labeling Studies and Intermediate Trapping

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.net Similarly, the trapping of short-lived intermediates can offer compelling proof of their existence along a reaction pathway. csbsju.edu However, a thorough search of chemical databases and scientific journals yielded no specific studies where these methods have been applied to elucidate the reactivity of this compound. Research in this area would be necessary to uncover the precise steps involved in its transformations, such as the nucleophilic substitution reactions its amino groups typically undergo in the synthesis of triazinyl-stilbene derivatives. researchgate.net

Computational Verification of Proposed Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), offers a robust tool for mapping reaction energy surfaces, optimizing transition states, and calculating the thermodynamics and kinetics of chemical processes. rsc.orgnih.govmdpi.com Such studies can corroborate or challenge proposed mechanisms derived from experimental data. For a molecule like this compound, computational analysis could provide invaluable insights into, for example, the amine-oxidation mechanisms or the influence of its sulfonic acid groups on the reactivity of the stilbene backbone. Despite the power of these methods, there are no specific computational studies in the published literature focused on verifying the reaction mechanisms of this compound.

Advanced Spectroscopic and Analytical Methodologies for Amsonic Acid Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum provide information about the chemical environment and connectivity of atoms within a molecule. For Amsonic acid, ¹H and ¹³C NMR would be essential for assigning signals to specific protons and carbons in the stilbene (B7821643) backbone, amino groups, and sulfonic acid-substituted aromatic rings. Although specific NMR spectra for this compound were not detailed in the provided results, the technique is generally listed as a property or a method applicable to this compound or related structures guidechem.comacros.comchemexper.com. Predicting NMR spectra based on the chemical structure is a recognized application acros.comchemexper.com.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Multi-dimensional NMR techniques, such as 2D NMR, enhance spectral resolution and provide information about through-bond (e.g., COSY, HSQC, HMBC) and through-space (e.g., NOESY) correlations between nuclei rsc.orgemerypharma.comlibretexts.org. These techniques are particularly valuable for complex molecules where 1D NMR spectra may suffer from signal overlap libretexts.org. For this compound, 2D NMR experiments like ¹H-¹H COSY could reveal couplings between adjacent protons on the aromatic rings and the stilbene double bond. ¹H-¹³C HSQC and HMBC would help correlate proton and carbon signals and establish connectivity across multiple bonds, aiding in the assignment of quaternary carbons and confirming the attachment points of the amino and sulfonic acid groups. While specific 2D NMR data for this compound were not found, these methods are routinely used for structural elucidation of organic compounds emerypharma.com.

Solid-state NMR spectroscopy is employed to study the structure and dynamics of solid materials, including crystalline powders and amorphous solids rsc.orgrsc.orgwikipedia.org. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in solid-state NMR spectra, leading to improved resolution wikipedia.org. Solid-state NMR, potentially combined with techniques like CP-MAS, could provide insights into the packing and molecular arrangement of this compound in the solid state, which is relevant for pharmaceutical crystals and materials science applications mdpi.commdpi-res.comrsc.org. One source mentions the use of solid-state NMR in the analysis of pharmaceutical crystals, including a co-crystal involving "masonic acid" mdpi.commdpi-res.com. Solid-state 14N NMR has also been applied to study nitrogen environments in crystalline amino acids rsc.org.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes, rotations, and tautomerism scribd.comresearchgate.net. By analyzing the temperature dependence of NMR spectra, DNMR can provide information about the kinetics and thermodynamics of these dynamic processes scribd.com. For this compound, potential dynamic processes could involve rotation around the bonds connecting the amino groups or sulfonic acid groups to the aromatic rings, or restricted rotation around the stilbene double bond if there are steric constraints. DNMR could help characterize the energy barriers associated with such processes. While specific DNMR studies on this compound were not found in the provided results, the technique is a standard method for investigating molecular dynamics in organic chemistry scribd.comresearchgate.net.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound wikipedia.orgnationalmaglab.org. It is also used to induce fragmentation of the parent ion and analyze the resulting fragment ions, which provides structural information wikipedia.orgnationalmaglab.org. Mass spectrometry is listed as a relevant technique for this compound vwr.com.

High-Resolution Mass Spectrometry and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio, often to several decimal places acs.orgcopernicus.orgfrontiersin.org. This accurate mass information can be used to determine the elemental composition of a molecule or fragment ion, which is crucial for confirming the molecular formula of this compound (C₁₄H₁₄N₂O₆S₂) and identifying fragment ions sigmaaldrich.comwikipedia.orgtcichemicals.com. The increased popularity of HRMS has facilitated new analytical approaches for characterizing molecules acs.org.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, with a fragmentation step in between wikipedia.orgnationalmaglab.orgfrontiersin.org. A precursor ion is selected in the first stage, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed in the subsequent stage wikipedia.orgnationalmaglab.org. This process generates a fragmentation pattern or "fingerprint" that is characteristic of the molecule's structure rsc.org. For this compound, MS/MS could be used to fragment the protonated or deprotonated molecular ion and analyze the resulting fragments to deduce information about the positions of the amino and sulfonic acid groups on the stilbene backbone. More advanced techniques like MS³ involve further fragmentation of a product ion nationalmaglab.orgacs.orgfrontiersin.org. While specific fragmentation patterns for this compound were not detailed, MS/MS is a key technique for structural elucidation through the analysis of fragmentation pathways wikipedia.orgnationalmaglab.orgscirp.org.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present chemicalbook.comresearchgate.netanton-paar.com. Each functional group typically gives rise to characteristic absorption bands in the IR spectrum or scattering peaks in the Raman spectrum anton-paar.com.

IR spectroscopy involves measuring the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. Functional groups within this compound, such as N-H stretches (amino groups), O-H stretches (sulfonic acid groups), C=C stretches (stilbene double bond), C-N stretches, C-S stretches, and S=O stretches (sulfonic acid groups), would exhibit characteristic absorption bands in the IR spectrum. IR spectroscopy is mentioned in the context of this compound or related compounds tcichemicals.comchemicalbook.com.

Raman spectroscopy is based on the inelastic scattering of light by molecules anton-paar.com. It provides complementary information to IR spectroscopy, as different vibrational modes may be active in IR and Raman. For this compound, Raman spectroscopy could provide information about the symmetric stretching vibrations of the sulfonic acid groups and vibrations of the aromatic rings and the stilbene double bond. Low-frequency Raman spectroscopy can also provide insights into crystal lattice vibrations mdpi.commdpi-res.com. Raman spectroscopy is mentioned as a technique applicable to related sulfonic acids and in the analysis of pharmaceutical crystals mdpi.commdpi-res.comchemicalbook.com.

Both IR and Raman spectroscopy are valuable for confirming the presence of the expected functional groups in this compound and can be used for identification and quality control purposes by comparing spectra to reference databases or synthesized standards anton-paar.com.

Despite the limited availability of specific experimental data for this compound in the provided sources, these advanced spectroscopic and analytical methodologies are indispensable for its comprehensive structural characterization, confirmation of purity, and understanding of its physical and chemical properties.

Fourier Transform Infrared Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying organic compounds and their functional groups based on their characteristic absorption of infrared radiation universallab.orgazooptics.cominnovatechlabs.com. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in distinct peaks in the FTIR spectrum universallab.orgazooptics.com. Analysis of the position, shape, and intensity of these peaks provides crucial information about the chemical structure universallab.orgazooptics.com.

For this compound, FTIR spectroscopy is a key method for characterization, particularly in the context of its use in composites sigmaaldrich.com. Characteristic absorption bands for functional groups present in this compound, such as sulfonate (-SO₃H) and amino (-NH₂) groups, can be identified in the FTIR spectrum. Studies have indicated that FTIR can identify sulfonate stretches in the range of 1200–1230 cm⁻¹ and N-H/C-H stretches between 2920 and 3140 cm⁻¹ sigmaaldrich.com. Changes in hydration states can also lead to shifts in the S=O bands sigmaaldrich.com. FTIR has also been utilized in studies involving this compound-containing nanocomposites, for instance, to confirm the presence of an amorphous silica (B1680970) coating mdpi.com. While specific detailed peak assignments for pure this compound are not extensively detailed in the provided search results, the general application of FTIR allows for the identification of its constituent functional groups and monitoring of its interactions or incorporation into materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a fundamental technique for determining the atomic and molecular structure of crystalline materials sigmaaldrich.comcarijournals.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can obtain a three-dimensional map of electron density, allowing for the precise location of atoms and the determination of bond lengths, bond angles, and molecular packing sigmaaldrich.comcarijournals.org. This technique is crucial for understanding the solid-state properties of compounds, including polymorphism and absolute configuration sigmaaldrich.comcarijournals.org.

Single Crystal X-ray Diffraction for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive technique used to determine the detailed three-dimensional structure of a molecule at atomic resolution innovatechlabs.comuniversityofgalway.iecarijournals.org. It requires a single crystal of sufficient size and quality innovatechlabs.comcarijournals.org. SCXRD can definitively establish the arrangement of atoms in the crystal lattice and is the primary method for determining the absolute configuration of chiral molecules innovatechlabs.comcarijournals.org.

While the search results mention single-crystal X-ray analysis in the context of co-crystal formation with "masonic acid" (likely referring to this compound) for analogous compounds nih.gov, specific data or research findings on the single-crystal structure or absolute configuration of this compound itself were not found. However, if suitable single crystals of this compound can be obtained, SCXRD would be the definitive method to determine its precise molecular conformation and packing in the solid state, as well as confirm its absolute configuration if it were chiral.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a widely used technique for characterizing polycrystalline or powdered materials nih.govresearchgate.netcymitquimica.com. Unlike SCXRD, it does not require a single crystal but rather a sample composed of many small, randomly oriented crystallites researchgate.net. PXRD produces a one-dimensional diffraction pattern that acts as a unique "fingerprint" for a specific crystalline phase researchgate.netcymitquimica.com. This technique is invaluable for identifying different solid forms, such as polymorphs, salts, and co-crystals, and for assessing the degree of crystallinity in a sample nih.govcymitquimica.comdtic.mil.

PXRD is commonly employed in the pharmaceutical industry for solid form screening and selection due to its ability to readily distinguish between different crystalline forms based on variations in peak positions and intensities in the diffraction pattern nih.govcymitquimica.com. It can also be used to monitor solid-state transformations, such as polymorphic changes induced by temperature or humidity nih.govdtic.mil. While the search results describe the general applications of PXRD for polymorphic studies and characterization of pharmaceutical solids nih.govcymitquimica.comdtic.mil, specific PXRD patterns or detailed polymorphic studies conducted on this compound were not found. However, PXRD would be the standard technique to investigate whether this compound exists in multiple crystalline forms and to characterize these polymorphs if they exist.

Spectrophotometric and Spectroscopic Assays for Analytical Applications

Spectrophotometric and spectroscopic assays utilize the interaction of light with a substance to quantify its concentration or monitor chemical reactions. These methods are valuable for analytical applications, offering sensitivity and selectivity.

This compound has been explored for its utility in spectrophotometric assays, particularly as a coupling agent in colorimetric reactions.

Kinetic Spectrophotometric Methodologies Utilizing this compound

Kinetic spectrophotometric methods involve monitoring the rate of a chemical reaction that produces a chromophoric species (a substance that absorbs light) over time. The rate of color formation is often proportional to the concentration of the analyte.

A notable application of this compound in kinetic spectrophotometry is its use as a coupling agent in the Konig reaction for the determination of trace amounts of pyridine (B92270) researchgate.netrsc.orglibretexts.org. In this method, pyridine reacts with cyanogen (B1215507) bromide to form a glutaconic aldehyde derivative, which then couples with an aromatic amine to produce a colored polymethine dye libretexts.org. This compound has been proposed as an alternative coupling agent to barbituric acid in this reaction chemicalbook.com. Studies have shown that using this compound offers advantages, including greater reagent stability compared to pyridine-barbituric acid reagents.

The kinetic method for pyridine determination using this compound involves measuring the initial rate of the polymethine dye formation libretexts.org. This approach can overcome some disadvantages of equilibrium methods, such as color instability and pH sensitivity libretexts.org. The method has been applied for the determination of pyridine in the range of 40-400 ng/mL rsc.orglibretexts.org. Optimization of reaction variables, such as pH and temperature, is crucial for the performance of the kinetic assay libretexts.org. The use of this compound as a coupling agent in this kinetic spectrophotometric method demonstrates its role in developing sensitive and stable analytical procedures.

This compound has also been proposed as a coupling agent in the spectrophotometric determination of cyanide using the Konig reaction chemicalbook.com. This method allows for the determination of cyanide at different concentration ranges by measuring absorbance at specific wavelengths (490 nm and 545 nm) chemicalbook.com.

Table: Spectrophotometric Methods Utilizing this compound

AnalyteReactionThis compound RoleDetection MethodWavelength(s)Concentration RangeReference
PyridineKonig reaction (with cyanogen bromide) followed by couplingCoupling agentKinetic SpectrophotometryNot specified for kinetic method40-400 ng/mL researchgate.netrsc.orglibretexts.org
CyanideKonig reaction (with cyanogen halide) followed by couplingCoupling agentSpectrophotometry490 nm, 545 nm0.01-0.10 µg/mL (490 nm), 0.10-0.60 µg/mL (545 nm) chemicalbook.com

This compound, also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid, is an organic compound utilized primarily in the production of dyes and optical brighteners. Its chemical structure, a derivative of trans-stilbene (B89595) with amino and sulfonic acid functional groups, contributes to its optical properties, making it amenable to analysis by UV-Vis spectroscopy. wikipedia.org

4.5.2. UV-Vis Spectroscopy for Concentration and Reaction Monitoring

UV-Vis spectroscopy is a fundamental technique employed in the study of this compound for both quantitative analysis, such as concentration determination, and the monitoring of chemical reactions involving the compound. upi.eduuni-muenchen.de This method relies on the principle that molecules absorb light at specific wavelengths, causing electronic transitions. uni-muenchen.de this compound exhibits absorption in the UV-Vis region, specifically reported to absorb between 250 and 379 nm, covering parts of the UVB and UVA regions. The absorption characteristics are influenced by the presence of chromophoric groups within its structure, such as the stilbene backbone and the amino groups. upi.edu

For concentration determination, the Beer-Lambert Law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. upi.eduuni-muenchen.de By measuring the absorbance of this compound solutions at its maximum absorbance wavelength (λmax), and using a calibration curve prepared with solutions of known concentrations, the concentration of an unknown sample can be accurately determined. Maintaining absorbance values within a linear range (typically 0.3 to 2.5) is advisable for accurate quantitative analysis. upi.edu

UV-Vis spectroscopy is also valuable for monitoring reactions involving this compound. Changes in the UV-Vis spectrum over time can indicate the consumption of this compound or the formation of new products with different absorption characteristics. nih.govresearchgate.net Shifts in absorbance peaks (hypsochromic or bathochromic shifts) and changes in absorbance intensity can provide insights into the reaction kinetics and the transformation of the compound. researchgate.nettandfonline.com For example, monitoring the decrease in absorbance at this compound's λmax can track its depletion during a reaction. Similarly, the appearance and increase in absorbance of new peaks can signal the formation of reaction products.

While specific detailed research findings with explicit data tables solely focused on UV-Vis spectroscopic analysis of this compound concentration and reaction monitoring were not extensively available in the search results, the principles of UV-Vis spectroscopy as applied to compounds with UV-Vis activity, like this compound, are well-established for these purposes. Studies on similar stilbene derivatives or compounds involved in reactions monitored by UV-Vis spectroscopy illustrate the general methodologies. For instance, UV-Vis spectroscopy has been used to monitor reaction kinetics by observing changes in absorbance over time, as demonstrated in studies involving other organic compounds. nih.govresearchgate.net The technique's sensitivity to changes in electronic structure makes it suitable for tracking chemical transformations.

Data tables in such studies would typically include:

Wavelengths (nm) vs. Absorbance: Showing the full UV-Vis spectrum of this compound and reaction mixtures at different time points.

Concentration vs. Absorbance: Data points used to construct a calibration curve for quantitative analysis.

Time (minutes/hours) vs. Absorbance: Monitoring the change in absorbance at a specific wavelength during a reaction to determine reaction rates.

While specific numerical data for this compound from the search results to create interactive tables for concentration and reaction monitoring were limited, the application of UV-Vis spectroscopy for these purposes is a standard practice for UV-Vis active compounds.

Theoretical and Computational Chemistry Approaches to Amsonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are valuable tools for investigating the electronic structure and predicting the reactivity of molecules. These methods solve the electronic Schrödinger equation to obtain information about molecular orbitals, energy levels, charge distribution, and reaction pathways.

Density Functional Theory (DFT) Studies of Amsonic Acid Systems

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT calculations can provide insights into various electronic properties relevant to this compound, such as chemical hardness, softness, electronegativity, electrophilicity, and electron-accepting and donating competence researchgate.net. These properties are crucial for understanding how this compound might interact with other molecules or surfaces. For example, DFT calculations have been employed in studies involving this compound's interaction with carbon nanotubes, investigating the impact of such interactions on electronic properties researchgate.netresearchgate.net. DFT has also been used to explain differences in photoluminescence wavelengths based on local structures and bonding configurations in related systems researchgate.net.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods can provide high-accuracy results for electronic structure and properties. While computationally more demanding than DFT, ab initio methods can be used for detailed investigations of smaller systems or as benchmarks for validating DFT results. The concept of ab initio calculations is recognized in the field of chemistry as an approach that starts with the Schrödinger equation and performs a complete integration without introducing empirical factors archive.org. Studies involving interactions with carbon nanotubes, where this compound's behavior is relevant, have utilized ab initio many-body perturbation theory to understand electronic transitions and energy shifts researchgate.netresearchgate.net.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide information about the conformational flexibility of molecules, their behavior in different environments, and their interactions with other species.

Force Field Development and Validation for this compound Systems

MD simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of atoms in terms of their positions. For accurate MD simulations of this compound systems, appropriate force fields need to be developed or validated to ensure they accurately represent the interactions within the molecule and between this compound and its surroundings researchgate.net. While the search results mention the use of force fields like CHARMM in MD simulations of related systems (e.g., carbon nanotubes with surfactants), specific details on force field development or validation specifically for this compound were not extensively found researchgate.net. However, the principle of using MD simulations with appropriate force fields to study molecular systems, including those involving surfactants and their interactions, is well-established researchgate.net.

Solvent Effects and Intermolecular Interactions

Solvent effects and intermolecular interactions play a critical role in determining the behavior and reactivity of molecules in solution. MD simulations are powerful tools for exploring these effects by explicitly including solvent molecules in the simulation box and calculating the forces between all particles. This allows for the investigation of how the solvent influences the conformation of this compound, how this compound molecules interact with each other (e.g., aggregation), and how they interact with other components in the system, such as surfaces or other molecules researchgate.netresearchgate.net. Studies involving the dispersion of carbon nanotubes using this compound highlight the importance of understanding nonmicellar physical adsorption and the role of acid-base-carrying structures in effective dispersion in various solvents, including water and polar organic solvents researchgate.netresearchgate.netresearchgate.netresearchgate.net. MD simulations can provide a microscopic view of these interactions, such as Van-der-Waals and π-π stacking, which are relevant to the adsorption of molecules onto surfaces researchgate.net.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (Focus on chemical reactivity)

Descriptor Generation and Statistical Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are key areas where descriptor generation and statistical methods are applied to correlate chemical structures with their biological activities or physicochemical properties. A fundamental step in QSAR/QSPR studies is the definition and calculation of molecular descriptors, which are numerical representations of a molecule's structural and chemical features nih.govresearchgate.net. These descriptors can encompass a wide range of attributes, including constitutional, topological, thermodynamic, and quantum mechanical properties nih.gov.

Once a set of relevant descriptors is generated for a series of compounds, statistical models are employed to build a relationship between these descriptors and the observed activity or property nih.govresearchgate.net. Common statistical techniques used in QSAR modeling include multiple linear regression, partial least squares, and various machine learning methods such as random forest, support vector machines (SVM), and neural networks nih.govresearchgate.net. The accuracy and predictive power of these models heavily rely on the appropriate selection and analysis of the computed descriptors nih.gov.

In the context of this compound (4,4'-diamino-2,2'-stilbenedisulfonic acid), computational modeling has been applied to predict specific properties. For instance, COMPACT modeling was used to predict the carcinogenicity of this compound based on P4501 activation . Interestingly, a discrepancy was observed between this computational prediction and rodent studies, which found no evidence of carcinogenicity . This highlights both the potential and the limitations of computational models in predicting complex biological outcomes, suggesting that factors like a compound's high hydrophilicity (logP < 0), which can limit tissue penetration and metabolic activation, may influence the in vivo outcome compared to in silico predictions .

Furthermore, computational chemical methods have been utilized to deduce important structural features of disulfonic stilbene (B7821643) derivatives, a class of compounds that includes this compound, necessary for their interaction with biological targets, such as the potent blockade of outwardly rectifying chloride channels (ORCC) nih.govnih.gov. These studies implicitly involve the analysis of molecular descriptors that describe the electronic and spatial arrangement of atoms within the molecule, correlating these features with observed biological activity through computational and kinetic analysis nih.govnih.gov. For example, isopotential electron contour maps have illustrated the significant shift in charge distribution at the 4,4'-positions of disulfonic stilbene molecules based on substituents, demonstrating how electronic descriptors can be related to blocking potency nih.gov.

While detailed data tables specifically listing generated descriptors for this compound or comprehensive statistical models predicting a wide range of its properties were not prominently found in the search results, the principles and applications of descriptor generation and statistical modeling in QSAR/QSPR are well-established for understanding structure-activity relationships in various chemical classes, including those structurally related to this compound.

Table 1: Computational Methods and Applications Relevant to this compound and Related Structures

Computational MethodApplication AreaRelevance to this compound / StilbenesSource
DFTUnderstanding molecular properties, reaction mechanismsUsed for sulfonated polyimides (structurally related) to study hydrogen bonding and proton conductivity; used in reaction mechanism studies rsc.orgpsu.eduresearchgate.netnih.gov. rsc.orgpsu.eduresearchgate.netnih.gov
QTAIMAnalyzing electron density and bondingUsed for sulfonated polyimides (structurally related) to confirm charge delocalization .
COMPACT ModelingCarcinogenicity predictionApplied directly to this compound, showing a discrepancy with experimental results .
General Computational MethodsStructure-activity relationship analysisUsed to deduce structural features of disulfonic stilbenes important for chloride channel blockade nih.govnih.gov. nih.govnih.gov
QSAR/QSPRPredicting biological activity/propertiesGeneral methodology applicable to correlating structure with activity/toxicity using descriptors and statistics nih.govresearchgate.netresearchgate.net. nih.govresearchgate.netresearchgate.net

Prediction of Novel Reaction Outcomes

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reaction outcomes, and optimizing reaction conditions, which can be invaluable in the synthesis of novel compounds or the exploration of new transformations for existing molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to calculate the energies of reactants, transition states, and products, allowing for the mapping of reaction pathways and the determination of kinetic and thermodynamic feasibility rsc.orgpsu.eduresearchgate.netnih.gov.

While specific computational studies predicting novel reactions of this compound were not detailed in the provided search results, the general principles and applications of computational reaction prediction are highly relevant. This compound, with its amino and sulfonic acid functional groups and stilbene core, presents multiple potential sites for chemical transformation. Computational methods could be applied to:

Investigate the thermodynamics and kinetics of reactions involving these functional groups, such as diazotization reactions (this compound is a precursor for azo-stilbene dyes due to its diazotization capability) .

Predict the products of electrophilic or nucleophilic aromatic substitution reactions on the phenyl rings.

Study potential reactions at the stilbene double bond, such as additions or isomerizations.

Explore potential catalytic reactions involving this compound, building on its reported use in functionalized metal-organic frameworks for acid-catalyzed reactions .

DFT calculations, for instance, could be used to determine the most favorable reaction pathways and activation barriers for potential transformations of this compound, guiding experimental efforts in synthesizing novel derivatives or utilizing this compound in new chemical processes. The increasing sophistication of computational models, including the use of machine learning and transformer models tailored for chemistry, holds promise for more accurate and efficient prediction of chemical reaction outcomes involving complex molecules like this compound in the future arxiv.org.

This compound as a Precursor in Complex Heterocyclic Synthesis

The synthesis of complex heterocyclic compounds is a significant area in organic chemistry, driven by the prevalence of heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. While direct examples of this compound's use specifically for complex heterocyclic synthesis were not found in the provided information, the functional groups present in this compound make it a potential candidate for incorporation into heterocyclic ring systems through various reaction strategies.

Condensation and Annulation Strategies

Condensation reactions, which involve the combination of two molecules typically with the loss of a small molecule like water, are fundamental in organic synthesis and are often employed in the formation of rings (annulation) ontosight.ainih.gov. The amino groups in this compound can participate in condensation reactions with various electrophiles, such as carbonyl compounds, to form imines or enamines, which are key intermediates in many ring-forming reactions. Annulation strategies involving this compound could potentially lead to the formation of nitrogen-containing heterocycles fused to or incorporating the stilbene framework. Although the search results provided examples of condensation and annulation strategies for synthesizing heterocycles like thiazepanones or oxindoles, these did not specifically utilize this compound as a reactant sigmaaldrich.com. However, the principle of using amine and acidic functionalities in condensation/annulation reactions is well-established and could, in principle, be applied to this compound depending on the desired heterocyclic target structure.

Utilization of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent synthetic processes where three or more starting materials react in a single vessel to form a product that retains a significant portion of the atoms of the starting materials wikipedia.org. MCRs offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular diversity, making them valuable in areas like drug discovery.

Design and Implementation of MCRs with this compound Components

The design of MCRs often relies on the strategic combination of reactants with complementary functionalities that can sequentially react to form the final product. This compound, with its amine and sulfonic acid groups, possesses functionalities that are commonly incorporated into MCRs. For instance, the amino groups could act as nucleophiles, while the sulfonic acid groups could potentially influence solubility or act as acidic catalysts or participants depending on the reaction conditions. While no specific MCRs involving this compound were found in the provided search results, the general principles of MCR design suggest that this compound could be a valuable component in developing novel multi-component reactions for accessing diverse chemical structures.

This compound as an Intermediate in Dye and Pigment Synthesis (Focus on chemical transformation)

This compound's most well-established application is its use as a key intermediate in the production of dyes and optical brighteners wikipedia.orgontosight.ai. This application leverages the chemical reactivity of its amino groups and the chromophoric potential of the stilbene backbone.

In the synthesis of azo dyes, a major class of synthetic dyes, aromatic amines undergo diazotization followed by coupling with a coupling component. This compound, being a diamine, can be diazotized on one or both amino groups. The resulting diazonium salt(s) can then react with various coupling components (e.g., phenols, naphthols, aromatic amines) to form azo linkages (-N=N-). This process extends the conjugated system, leading to the absorption of light in the visible region and thus imparting color to the compound. The sulfonic acid groups in this compound contribute to the water solubility of the resulting dyes, which is crucial for their application in dyeing processes, particularly for textiles like cotton.

This compound is specifically mentioned as a precursor for Chrysophenine G and Direct Yellow R, which are yellow azo dyes. It is also used in the manufacture of fluorescent brighteners. Fluorescent brighteners, or optical brightening agents (OBAs), are compounds that absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. The stilbene core of this compound is a common structural motif in many fluorescent brighteners due to its fluorescent properties. Chemical transformations involved in converting this compound into fluorescent brighteners typically involve reactions that enhance the fluorescence of the stilbene system, often through the formation of cyclic structures involving the amino groups.

While the detailed chemical reaction schemes for the synthesis of specific dyes or brighteners from this compound were not fully elucidated in the provided search results, the general transformation involves the reaction of the amino groups, often through diazotization and coupling for azo dyes, or other reactions leading to fluorescent compounds. The sulfonic acid groups remain largely unchanged during these transformations, serving to impart water solubility to the final dye or brightener molecule. The production of this compound itself involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid, highlighting a key chemical transformation in its manufacturing process wikipedia.org.

Azo Coupling Reactions with this compound

Azo coupling is a fundamental reaction in the synthesis of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). unb.cawikipedia.org this compound, with its primary amino groups, can be diazotized to form a diazonium salt. This diazonium salt then acts as an electrophile in a coupling reaction with an activated aromatic compound, typically phenols or amines, to form an azo linkage. wikipedia.orgorganic-chemistry.org

The diazotization of this compound involves treating the amino groups with nitrous acid (generated from sodium nitrite (B80452) and a mineral acid like HCl) at low temperatures. The resulting bis-diazonium salt of this compound can then undergo azo coupling reactions with various coupling components. This process allows for the creation of a wide range of azo dyes with different colors and properties, depending on the chosen coupling agent. The ability of this compound to form azo compounds makes it a valuable precursor for synthesizing dyes with specific characteristics for applications in textiles, paper, and leather. ontosight.aiconsegicbusinessintelligence.com

Fluorescent Whitening Agent Synthesis via this compound Derivatives

This compound is a crucial intermediate in the production of fluorescent whitening agents (FWAs), also known as optical brighteners (OBAs). evitachem.comconsegicbusinessintelligence.commedkoo.comnih.govtheasengineers.com FWAs are compounds that absorb ultraviolet (UV) light and re-emit it as visible blue light. theasengineers.commade-in-china.com This blue light compensates for the natural yellowish tint in materials, making them appear whiter and brighter. theasengineers.commade-in-china.com

The synthesis of many stilbene-type FWAs involves this compound or its derivatives. A common approach involves the reaction of this compound with cyanuric chloride. evitachem.com Cyanuric chloride is a trifunctional electrophile that can react sequentially with nucleophiles. In the synthesis of FWAs, this compound reacts with one or two chlorine atoms of cyanuric chloride. The remaining chlorine atoms can then be reacted with other nucleophiles, such as amines or alcohols, to introduce additional functional groups that tailor the properties of the FWA, such as solubility, substantivity to fibers, and shade of fluorescence.

The stilbene backbone of this compound provides the necessary conjugated system for fluorescence. evitachem.comunishivaji.ac.in The sulfonic acid groups enhance the water solubility of the resulting FWAs, which is essential for their application in aqueous systems like laundry detergents and paper manufacturing. evitachem.com Research findings indicate that the incorporation of the stilbene structure, as provided by this compound, is particularly valuable for creating effective fluorescent brightening agents. unishivaji.ac.in

The synthesis typically involves a series of controlled reactions to ensure the desired substitution pattern on the cyanuric chloride ring and the formation of the correct stilbene derivative. The quality of the raw materials, including this compound, significantly impacts the effectiveness of the final FWA product. theasengineers.com

Data regarding the synthesis and performance of specific FWAs derived from this compound are often proprietary to chemical manufacturers. However, the general principle involves building complex fluorescent molecules upon the this compound scaffold through controlled chemical reactions.

Here is a simplified representation of the general reaction scheme for synthesizing a common type of FWA using this compound and cyanuric chloride:

Reactant 1Reactant 2ConditionsProduct Type
This compoundCyanuric ChlorideControlled Temperature, pHSubstituted Triazine Derivative
Triazine DerivativeAmine/AlcoholControlled Temperature, pHFluorescent Whitening Agent

Note: This table represents a general scheme. Specific reaction conditions and additional reactants vary depending on the desired FWA.

The resulting fluorescent whitening agents are widely used in various industries, including textiles, paper, and detergents, to improve the visual appearance of products. consegicbusinessintelligence.comtheasengineers.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5284378 fishersci.co.uk
4,4'-Diamino-2,2'-stilbenedisulfonic acid5284378 fishersci.co.uk
Cyanuric chloride6496
Sodium nitrite23668164
Hydrogen chloride313

Note: PubChem CIDs were obtained through Google Search.

Interactive Data Table:

While specific quantitative data on reaction yields or FWA performance directly attributable to this compound in isolation is limited in the search results, the general reaction scheme can be presented interactively.

This table illustrates the general synthetic route for FWAs from this compound and cyanuric chloride, as described in the text.this compound, formally known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid, is a significant organic compound utilized primarily as an intermediate in the chemical industry. ontosight.aievitachem.comconsegicbusinessintelligence.com It is characterized by a stilbene core substituted with amino (-NH₂) and sulfonic acid (-SO₃H) groups. wikipedia.org These functional groups impart specific reactivity and solubility properties that are leveraged in downstream synthetic processes. This compound typically presents as a white to light yellow crystalline powder. consegicbusinessintelligence.com

Advanced Applications of Amsonic Acid in Synthetic Organic Chemistry

Amsonic acid's structure, featuring reactive amino groups and solubilizing sulfonic acid groups, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of dyes and fluorescent whitening agents. ontosight.aievitachem.com

Azo Coupling Reactions with this compound

Azo coupling is a pivotal reaction for the synthesis of azo dyes, a class of compounds distinguished by the presence of the azo (-N=N-) functional group. unb.cawikipedia.org this compound readily undergoes diazotization, a process where its primary amino groups are converted into diazonium salts upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid such as hydrochloric acid, under chilled conditions. The resulting bis-diazonium salt of this compound serves as an electrophile. unb.cawikipedia.org This electrophilic species can then react with activated aromatic compounds, acting as nucleophiles, in an azo coupling reaction to form stable azo linkages. Common coupling components include phenols and aromatic amines. wikipedia.orgorganic-chemistry.org The specific properties and color of the resulting azo dye are determined by the choice of the coupling component. This reactivity allows this compound to be a key precursor in the creation of a diverse array of azo dyes used in various industrial applications, including the coloration of textiles, paper, and leather. ontosight.aiconsegicbusinessintelligence.com

Fluorescent Whitening Agent Synthesis via this compound Derivatives

This compound is a critical precursor in the manufacture of many fluorescent whitening agents (FWAs), also referred to as optical brighteners (OBAs). evitachem.comconsegicbusinessintelligence.commedkoo.comnih.govtheasengineers.com These compounds function by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum. theasengineers.commade-in-china.com This emitted blue light counteracts the inherent yellowing of materials, thereby enhancing their perceived whiteness and brightness. theasengineers.commade-in-china.com

The synthesis of many stilbene-based FWAs involves chemical transformations of this compound or its derivatives. A common synthetic route involves the reaction of this compound with cyanuric chloride. evitachem.com Cyanuric chloride is a highly reactive molecule with three displaceable chlorine atoms, allowing for sequential reactions with nucleophiles. This compound can react with one or two of these chlorine atoms. The remaining chlorine atoms can then be substituted with other functional groups by reacting with various amines or alcohols. These additional groups are incorporated to fine-tune the properties of the FWA, such as its solubility in water, its affinity for specific fibers or materials (substantivity), and the precise shade of blue fluorescence emitted.

The stilbene (B7821643) moiety within this compound provides the necessary conjugated π-system responsible for absorbing UV light and fluorescing in the visible region. evitachem.comunishivaji.ac.in The sulfonic acid groups on this compound are crucial for imparting water solubility to the final FWA product, which is essential for their application in aqueous manufacturing processes like those for detergents and paper. evitachem.com Research indicates that the stilbene structure, as provided by this compound, is particularly effective for developing potent fluorescent brightening agents. unishivaji.ac.in

The synthesis of these this compound-derived FWAs requires carefully controlled reaction conditions to ensure the correct substitution patterns and the formation of the desired fluorescent molecules. The purity and quality of this compound used as a starting material directly influence the efficacy of the final FWA. theasengineers.com

While detailed proprietary data on the specific yields and performance characteristics of all this compound-derived FWAs are not publicly available, the general synthetic strategy involves building complex fluorescent structures upon the this compound foundation through controlled chemical reactions.

The general reaction scheme for synthesizing a common type of FWA from this compound and cyanuric chloride can be summarized as follows:

Reactant 1Reactant 2ConditionsProduct Type
This compoundCyanuric ChlorideControlled Temperature, pHSubstituted Triazine Derivative
Triazine DerivativeAmine/AlcoholControlled Temperature, pHFluorescent Whitening Agent

Note: This table illustrates a general synthetic pathway. Specific reaction parameters and additional reactants vary based on the target FWA molecule.

Fluorescent whitening agents synthesized from this compound are widely applied across various industries, including textiles, paper manufacturing, and detergent production, to enhance the visual brightness and whiteness of products. consegicbusinessintelligence.comtheasengineers.com

Amsonic Acid in Materials Science and Functional Molecule Design

Integration of Amsonic Acid Moieties into Polymer Architectures

This compound and its derivatives can be incorporated into polymer structures through various polymerization mechanisms or via post-polymerization modification strategies. The presence of amino and sulfonic acid groups offers opportunities for covalent bonding and electrostatic interactions within the polymer matrix.

Polymerization Mechanisms Involving this compound Monomers

While direct polymerization mechanisms involving this compound as a sole monomer are not explicitly detailed in the provided search results, its functional groups suggest potential routes for polymerization. The amino groups could participate in polycondensation reactions with monomers containing carboxylic acid or acyl chloride functionalities, forming polyamides. The sulfonic acid groups, while typically not directly involved in chain-growth polymerization, could potentially be modified or used in specific polymerization techniques like ionic polymerization or as counterions in polyelectrolyte complexes. Research on polymer micelles highlights the use of various monomers and the importance of monomer design in controlling polymer properties acs.orgmdpi.com. The stilbene (B7821643) core of this compound could also potentially be involved in polymerization reactions depending on the specific reaction conditions and co-monomers used.

Post-Polymerization Modification Strategies

Post-polymerization modification is a versatile approach to introduce specific functionalities into pre-formed polymers acs.orgchemrxiv.org. This compound, with its reactive amino and sulfonic acid groups, is well-suited for such strategies. Polymers containing reactive sites, such as activated esters, epoxides, or halides, could react with the amino groups of this compound to graft this compound moieties onto the polymer backbone or side chains. Similarly, if the polymer contains hydroxyl or amino groups, the sulfonic acid groups of this compound could potentially be utilized in reactions like sulfonation, although this is less common for direct attachment. Studies on post-polymerization functionalization emphasize its utility in creating polymer libraries with varied properties, which is relevant to incorporating this compound for tailored material performance acs.orgchemrxiv.org. For example, a study on cationic polymer micelles used post-polymerization modification of reactive polymer backbones with diverse amines to control properties for mRNA delivery acs.org.

Role of this compound in Supramolecular Chemistry and Self-Assembly

This compound's structure, with its aromatic stilbene core and polar amino and sulfonic acid groups, facilitates its participation in supramolecular chemistry and self-assembly processes. These processes are driven by non-covalent interactions, leading to the formation of ordered structures rsc.orgcolloidssurfaces.org.

Design of Self-Assembled Systems from this compound Derivatives

This compound derivatives can be designed to promote specific self-assembly behaviors. By modifying the functional groups or the stilbene core, the balance between hydrogen bonding, π-π stacking, and other intermolecular forces can be tuned, leading to the formation of various self-assembled structures such as fibers, vesicles, or monolayers rsc.orgcolloidssurfaces.orgethz.chmdpi.com. Supramolecular polymers, formed through the self-assembly of monomeric units via non-covalent interactions, represent a class of materials where this compound derivatives could play a role rsc.orgcolloidssurfaces.orgrsc.org. The design of self-assembled monolayers (SAMs) on various substrates also utilizes molecules with specific anchoring groups and intermolecular interactions to create ordered surface structures ethz.chmdpi.comrsc.org.

This compound in Nanomaterial Dispersion and Functionalization

This compound has shown utility in the dispersion and functionalization of nanomaterials, particularly carbon nanotubes. Its structure allows it to interact with the surface of nanomaterials, improving their dispersibility in various solvents and enabling their functionalization for specific applications researchgate.netresearchgate.netresearchgate.netrsc.org.

Research has demonstrated that this compound can assist in the colloidal dispersion of single-walled carbon nanotubes (SWCNTs) in aqueous media, even though this compound itself is noted as being insoluble in water researchgate.netresearchgate.netrsc.org. This suggests an adsorption-assisted dispersion mechanism where this compound interacts with the SWCNT surface to prevent aggregation researchgate.netresearchgate.netresearchgate.netrsc.org. Effective nonmicellar dispersants, including this compound, are suggested to have acid-base carrying structures researchgate.netrsc.org. High-resolution scanning tunneling electron microscopy (STEM) images have shown that SWCNTs are well-exfoliated after this compound-assisted dispersion, in contrast to the bundled structures observed without it researchgate.netresearchgate.netrsc.org. This indicates that this compound can act as a surfactant, contributing to the colloidal stability of SWCNTs researchgate.netrsc.org.

Furthermore, the functional groups on this compound can be utilized for the functionalization of nanomaterials, either through direct covalent attachment or via non-covalent interactions researchgate.netscholarsresearchlibrary.comnih.gov. Surface functionalization of nanomaterials is crucial for tailoring their properties and enabling their use in applications such as drug delivery, sensing, and catalysis scholarsresearchlibrary.comnih.gov. The presence of amino and sulfonic acid groups on this compound provides reactive sites for conjugating other molecules or polymers to the nanomaterial surface, or for enhancing interactions with a surrounding matrix scholarsresearchlibrary.com. Studies on nanomaterial functionalization highlight various strategies, including post-functionalization and in-situ functionalization, utilizing different functional groups and operating forces like ionic and hydrogen bonding interactions scholarsresearchlibrary.com. For instance, this compound has been used in the preparation of layered double hydroxide (B78521)/4,4'-diaminostilbene-2,2'-disulfonic acid nanocomposites, where it was intercalated into the layered structure nih.gov. Silica (B1680970) coating of this nanocomposite was performed to prevent the deintercalation of this compound nih.gov.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound71766
This compound disodium (B8443419) salt6433499
4,4'-Diamino-2,2'-stilbenedisulfonic acid71766

Data Table:

Colloidal Dispersion of Carbon Nanomaterials Using this compound

This compound has been shown to be effective in facilitating the colloidal dispersion of single-walled carbon nanotubes (SWCNTs) in polar solvents, including aqueous media industrialchemicals.gov.auindustrialchemicals.gov.auwikipedia.orgnih.govnih.gov. While typically insoluble in water, this compound can aid in forming stable SWCNT dispersions through a nonmicellar adsorption mechanism industrialchemicals.gov.auindustrialchemicals.gov.au. This contrasts with conventional methods that often rely on micellar surfactants industrialchemicals.gov.auindustrialchemicals.gov.auwikipedia.org.

Studies have demonstrated that SWCNTs can be dispersed in aqueous solutions with the assistance of this compound industrialchemicals.gov.auindustrialchemicals.gov.auwikipedia.org. The impact of this nonmicellar physical adsorption on dispersion has been systematically examined industrialchemicals.gov.auwikipedia.org. This approach has increased the range of available solvents for SWCNT dispersion, including water and polar organic solvents like alcohols industrialchemicals.gov.auwikipedia.org. Effective nonmicellar dispersants, such as this compound, are indicated to include acid-base carrying structures industrialchemicals.gov.auwikipedia.org.

Characterization techniques such as absorption spectroscopy and scanning tunneling electron microscopy (STEM) have been employed to evaluate the dispersion of SWCNTs with this compound industrialchemicals.gov.auwikipedia.org. For instance, absorption spectra of SWCNTs in water in the presence of 0.1 wt% this compound have been recorded wikipedia.org. High-resolution STEM images have revealed that SWCNTs were well-exfoliated after amsonic-acid-assisted dispersion, in contrast to the highly bundled SWCNTs observed without this compound industrialchemicals.gov.au.

Comparative studies have been conducted to assess the effectiveness of this compound alongside other dispersants, including Fluorescent Brightener 28 (FB28) and Fluorescent Brightener 220 (FB220), as well as conventional micellar surfactants like sodium dodecylbenzenesulfonate (SDBS) and sodium deoxycholate (SDOC) industrialchemicals.gov.auindustrialchemicals.gov.au. These studies suggest that adsorbates like this compound can function as surfactants, contributing to the colloidal stability of SWCNTs in water industrialchemicals.gov.au. The findings related to the colloidal chemistry of nanocarbon materials dispersed with low-molecular-weight adsorbates like this compound hold potential for applications such as multifunctional inks industrialchemicals.gov.auwikipedia.org.

Here is a summary of dispersants and solvents mentioned in the context of carbon nanotube dispersion:

DispersantSolvent(s)Notes
This compoundAqueous media, polar organic solvents (alcohols)Nonmicellar adsorption, effective for SWCNTs industrialchemicals.gov.auindustrialchemicals.gov.auwikipedia.orgnih.gov
Fluorescent Brightener 28 (FB28)Water, ethanolNonmicellar adsorption industrialchemicals.gov.au
Fluorescent Brightener 220 (FB220)Water, ethanolNonmicellar adsorption industrialchemicals.gov.au
Sodium dodecylbenzenesulfonate (SDBS)Aqueous mediaMicellar surfactant industrialchemicals.gov.au
Sodium deoxycholate (SDOC)Aqueous mediaMicellar surfactant industrialchemicals.gov.au

Surface Functionalization Strategies for Inorganic Nanoparticles

Surface functionalization of inorganic nanoparticles (INPs) is a critical strategy to tailor their properties for various applications, including enhancing their stability, biocompatibility, and enabling targeted delivery wikipedia.orgfishersci.sefishersci.caattelements.com. This process involves modifying the nanoparticle surface by attaching organic or inorganic molecules through covalent or non-covalent interactions such as hydrogen bonds, electrostatic forces, and van der Waals interactions wikipedia.orgattelements.com.

The choice of functionalization strategy and the type of ligand depend on the nature of the inorganic nanoparticle and the desired application wikipedia.orgattelements.com. For metal and metal oxide nanoparticles, ligands with specific anchor groups that can strongly bind to the metal surface are often used wikipedia.orgattelements.com. Examples of such anchor groups include catechol-derived groups, thiols, amines, and carboxylic acids wikipedia.orgfishersci.caattelements.comciteab.com. For instance, carboxylic acid groups are commonly used for functionalization citeab.comwikipedia.orgfishersci.sefishersci.no.

Surface modification is crucial for preventing the agglomeration of inorganic nanoparticles, which can occur due to their high surface area wikipedia.org. Functionalization can create a protective layer that stabilizes the nanoparticles in dispersion wikipedia.orgattelements.com. For example, modifying the surface of iron oxide nanoparticles with organic molecules can enhance their compatibility with polymeric matrices citeab.com.

Various types of inorganic nanoparticles undergo surface functionalization, including metal oxide nanoparticles like titanium dioxide (TiO2) and iron oxide nanoparticles (IONPs), as well as quantum dots (QDs) and gold nanoparticles (AuNPs) wikipedia.orgfishersci.sefishersci.caattelements.comciteab.comfishersci.noalfa-chemistry.com. The functionalization can involve simple organic molecules or more complex polymers like poly(ethylene glycol) (PEG), which can improve biocompatibility and stability wikipedia.orgfishersci.caattelements.com. Functionalization can also enable the attachment of biomolecules for targeted applications wikipedia.org.

For quantum dots, surface modification through covalent and non-covalent binding can affect their properties and is important for applications in areas like biomedical imaging and drug delivery alfa-chemistry.com. Similarly, the surface chemistry of gold nanoparticles significantly influences their interactions in biological systems and potential toxicity fishersci.ca.

Common reagents and linkers are employed in functionalization strategies. For instance, carbodiimide (B86325) chemistry, often involving N,N'-Dicyclohexylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS), is used to activate carboxylic acid groups for coupling with amines wikipedia.org. Ethylenediamine (B42938) (ED) has been used as a linker in the functionalization of graphene oxide wikipedia.org.

The effectiveness of surface functionalization is typically evaluated through various characterization techniques, including IR spectroscopy, zeta potential measurements, dynamic light scattering (DLS), and transmission electron microscopy (TEM) ereztech.com. These techniques help confirm successful surface modification and assess the resulting changes in nanoparticle size, charge, and dispersion stability ereztech.com.

Inorganic Nanoparticle TypeCommon Functional Groups/Ligands Mentioned in Search ResultsPurpose of Functionalization Mentioned in Search Results
Metal Oxides (e.g., TiO2, Iron Oxide)Carboxylic acids, amines, organic molecules (e.g., oleic acid, oleylamine), polymers (e.g., PEG) wikipedia.orgfishersci.caattelements.comciteab.comEnhance compatibility with polymers, prevent agglomeration, improve dielectric properties, enable targeted delivery, enhance stability wikipedia.orgfishersci.caattelements.comciteab.com
Quantum DotsOrganic molecules, polymers (e.g., PEG), ligands with specific anchor groups wikipedia.orgfishersci.noalfa-chemistry.comImprove aqueous solubility, reduce toxicity of core, enable bio-conjugation for imaging and drug delivery, enhance stability wikipedia.orgfishersci.noalfa-chemistry.com
Gold NanoparticlesOrganic ligands (e.g., citric acid, PEG, oleylamine), biomolecules (e.g., transferrin) wikipedia.orgfishersci.caIncrease blood circulation, improve biocompatibility, enable targeted therapy, prevent agglomeration wikipedia.orgfishersci.ca
Graphene OxideCarboxylic acid groups, amine groups, ethylenediamine (ED) linker wikipedia.orgImprove dispersion, enable tethering of molecules wikipedia.org

Environmental Chemistry and Degradation Pathways of Amsonic Acid

Photochemical Degradation Studies of Amsonic Acid

Photochemical degradation involves the transformation of a compound through the absorption of light energy. This process can occur directly through the molecule's own absorption of light (direct photolysis) or indirectly through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals or singlet oxygen (indirect photolysis).

UV-Induced Photolysis and Reaction Products

Studies on the UV-induced photolysis of organic compounds, while not specifically detailing this compound in the provided snippets, offer insights into potential degradation mechanisms and product formation for molecules with similar chromophores or functional groups. UV light can induce bond cleavage and rearrangement reactions. For instance, studies on fluorinated phenols and pesticides have shown that UV photolysis can lead to the formation of various photoproducts, including smaller molecules and defluorinated compounds like fluoride (B91410) and trifluoroacetate, depending on the specific chemical structure and aqueous conditions. acs.orgacs.orgnih.gov The identification of photoproducts is often achieved using techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR), particularly 19F-NMR for fluorinated compounds. acs.orgnih.govnih.gov The specific reaction products of this compound under UV irradiation would depend on its molecular structure and the wavelengths of UV light absorbed.

Sensitized Photodegradation Mechanisms

Sensitized photodegradation, a form of indirect photolysis, occurs when a substance that absorbs light (a sensitizer) transfers energy to the target compound or generates reactive species that then react with the target compound. Common sensitizers in natural waters include dissolved organic matter (DOM) and nitrate. rsc.org Reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are often involved in sensitized photodegradation. rsc.orgresearchgate.net Studies on other organic pollutants, such as quaternary ammonium (B1175870) compounds, have shown that reactions with hydroxyl radicals can be a significant degradation pathway in surface waters. rsc.org While direct photolysis might be limited for some compounds lacking strong chromophores in the solar spectrum, indirect photolysis mediated by sensitizers can still lead to their transformation. rsc.org The extent of sensitized photodegradation of this compound would depend on its reactivity with these photochemically produced species and the presence of sensitizers in the aquatic environment.

Microbial Transformation and Biodegradation of this compound

Microbial transformation and biodegradation involve the alteration or breakdown of chemical compounds by microorganisms. This is a crucial process in the natural attenuation of pollutants in soil and water.

Identification of Microbial Metabolites and Transformation Pathways

Microorganisms can metabolize organic compounds through various enzymatic pathways, leading to the formation of intermediate metabolites and ultimately, in some cases, complete mineralization (breakdown into simple inorganic substances like CO₂, water, and minerals). Research on microbial transformation of various organic compounds, such as terpenoids and nitrogen-containing compounds, highlights the diversity of metabolic pathways employed by bacteria and fungi. researchgate.netmdpi.com These pathways often involve enzymes that catalyze reactions like oxidation, reduction, hydrolysis, and ring cleavage. Identifying microbial metabolites typically involves analytical techniques like chromatography and mass spectrometry. While specific microbial metabolites and transformation pathways for this compound are not detailed in the provided search results, studies on structurally related compounds or dyes might offer analogous degradation routes. The presence and activity of specific microbial communities in a given environment would dictate the extent and pathways of this compound biodegradation.

Enzymatic Pathways in this compound Degradation

Microbial degradation of organic pollutants is facilitated by a range of enzymes. These can include oxidoreductases, hydrolases, and transferases, among others, which catalyze specific steps in the metabolic pathways. nih.govmdpi.comahajournals.org For example, amidases are a family of enzymes that catalyze the hydrolysis of amide bonds. nih.gov Other enzymatic processes can involve the cleavage of carbon-carbon bonds or the modification of functional groups like amino or sulfonic acid moieties. The specific enzymatic pathways involved in this compound degradation would depend on the microorganisms capable of metabolizing it and the environmental conditions. Understanding these enzymatic mechanisms is key to potentially enhancing biodegradation rates for remediation purposes.

Advanced Oxidation Processes (AOPs) for this compound Remediation in Wastewater

Advanced Oxidation Processes (AOPs) are a set of chemical treatment technologies used for the remediation of recalcitrant organic pollutants in water and wastewater. mdpi.comresearchgate.net AOPs typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic contaminants. researchgate.netmdpi.commdpi.com

Various AOPs exist, including UV/hydrogen peroxide (UV/H₂O₂), Fenton and photo-Fenton processes, ozonation, photocatalysis, and electrochemical oxidation. researchgate.netresearchgate.netmdpi.com These processes have been shown to be effective in degrading persistent organic compounds that are not readily removed by conventional wastewater treatment methods. mdpi.comresearchgate.net The effectiveness of AOPs is influenced by factors such as the concentration of the target compound, the type and dose of the oxidizing agent or catalyst, and the characteristics of the wastewater matrix. researchgate.net

Studies on the application of AOPs for the degradation of various organic pollutants, including some with sulfonic acid groups or aromatic structures similar to this compound, demonstrate the potential of these methods for its remediation in wastewater. ontosight.ainih.govfishersci.co.uk For instance, UV-activated persulfate processes, which generate both hydroxyl and sulfate (B86663) radicals, have shown effectiveness in degrading certain fluorinated organic compounds. acs.org The application of AOPs to this compound in wastewater aims to transform the parent compound into less toxic or more readily biodegradable substances, or ideally, to achieve complete mineralization. mdpi.commdpi.com While specific data on this compound degradation using AOPs were not extensively detailed in the provided snippets, the general principles and effectiveness of AOPs for recalcitrant organic pollutants suggest their potential utility for this compound remediation.

Degradation PathwayMechanismKey Reactive Species/Agents InvolvedPotential Outcomes
Photochemical DegradationAbsorption of light energy leading to direct or indirect transformation.UV light, Hydroxyl radicals (•OH), Singlet oxygen (¹O₂)Bond cleavage, formation of smaller photoproducts.
Microbial TransformationEnzymatic breakdown by microorganisms.Microbial enzymes (e.g., oxidoreductases, hydrolases)Formation of metabolites, potential mineralization.
Advanced Oxidation ProcessesGeneration of highly reactive radicals to oxidize pollutants.Hydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻)Oxidation, transformation to less toxic compounds, potential mineralization.

Hydroxyl Radical-Mediated Degradation Mechanisms

Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the degradation of organic pollutants in advanced oxidation processes sswm.infomdpi.comozcon.co.uk. These radicals are capable of initiating a series of chemical reactions that lead to the breakdown and transformation of various compounds through oxidation ozcon.co.uk. In the context of this compound and similar stilbene-type compounds, hydroxyl radicals are key intermediates in AOPs that aim to mineralize or transform these recalcitrant substances sswm.infomdpi.com.

While detailed, Amsonic-acid-specific reaction mechanisms involving hydroxyl radicals are not extensively detailed in the provided search results, studies on related compounds and the general principles of AOPs offer insight. Hydroxyl radicals can react with organic molecules through various pathways, including hydrogen abstraction, addition to double bonds or aromatic rings, and electron transfer rsc.orgtaylorandfrancis.com. For a molecule like this compound with its conjugated system and functional groups, potential attack sites for hydroxyl radicals include the stilbene (B7821643) double bond and the activated aromatic rings.

Research on the degradation of 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD), used as a model compound for fluorescent whitening agents, by Fe(III) aqua complexes (a Fenton-like system) indicates processes involving oxidative cleavage of the double bond and epoxidation rsc.org. These reactions are consistent with degradation pathways initiated or propagated by reactive oxygen species, including hydroxyl radicals, which can be generated in such systems. The complete degradation of DSD was observed with an excess of oxidant in this Fenton-like process rsc.org.

Ozonation and Fenton-like Processes for Chemical Oxygen Demand Reduction

Ozonation and Fenton/Fenton-like processes are prominent advanced oxidation processes investigated for the treatment of industrial wastewater containing persistent organic pollutants like this compound, with a key objective being the reduction of Chemical Oxygen Demand (COD) fineotex.comnih.gov. COD is a measure of the total amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample, and its reduction indicates the breakdown of these pollutants.

Studies on the pretreatment of wastewater from this compound (DSD-acid) manufacturing have demonstrated the effectiveness of both Fenton's reagent oxidation and ozonation in achieving partial COD removal and enhancing the biodegradability of the wastewater nih.gov. For instance, Fenton's reagent oxidation utilizing 9.0 g/L H₂O₂ and 150 mg/L Fe²⁺, and ozonation with 7.5 g/L O₃, were reported to improve the biodegradability of the wastewater (indicated by a BOD₅/COD ratio of 0.3) nih.gov. Furthermore, Fenton's reagent oxidation combined with Fe³⁺ coagulation showed significant COD removal, achieving approximately 90% removal under optimal conditions (oxidation by 150 mg/L Fe²⁺ and 2 g/L H₂O₂, followed by two-stage coagulation with FeCl₃) nih.gov.

Fenton processes, typically involving the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, are also effective for COD removal from industrial wastewater sswm.infomdpi.compublisherspanel.comd-nb.info. The efficiency of the Fenton process is dependent on parameters such as pH, the concentrations of Fe²⁺ and H₂O₂, and their ratio sswm.infomdpi.comd-nb.info. Studies on different industrial wastewaters have shown significant COD reduction using Fenton or modified Fenton processes. For instance, Fenton process achieved a maximum COD reduction of 86% in oil recovery industry wastewater under specific conditions sswm.info. In textile wastewater treatment, Fenton method with iron and nickel nanocompounds resulted in COD reduction ranging from 37.4% to 57.2% depending on the conditions publisherspanel.com. For dye intermediate manufacturing wastewater, the Fenton process achieved up to 78.6% COD removal d-nb.info. The optimal pH for the Fenton process is typically acidic, around pH 3 mdpi.comd-nb.info.

The application of both ozonation and Fenton-like processes demonstrates their potential as effective advanced oxidation methods for the degradation of this compound and the reduction of COD in industrial wastewater, contributing to the mitigation of its environmental impact.

Future Directions and Emerging Research Frontiers for Amsonic Acid

Exploration of Novel Synthetic Methodologies for Amsonic Acid Derivatives

Future research directions include the development of novel synthetic methodologies for this compound derivatives. This involves exploring new reaction pathways and strategies to create molecules with tailored properties. The synthesis of symmetric amino acid derivatives, for instance, is an area of ongoing research, with applications in creating linked peptides and as intermediates for natural product synthesis. rsc.org Underexplored functional groups offer fertile ground for discovering new reactions and applications relevant to biologically important targets. majireckgroup.com The development of novel synthetic methods is crucial for accessing a wider range of this compound derivatives with potential applications in various fields. umn.edunih.gov

Advanced Spectroscopic and In Situ Mechanistic Studies

Advanced spectroscopic techniques and in situ mechanistic studies are emerging frontiers in understanding this compound and its interactions. Techniques such as UV-Vis spectroscopy, resonance Raman spectroscopy, and EPR are employed to gain insights into the spatial arrangement and interactions of molecules. mdpi.com Mass spectrometry-based methods, including high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for identifying and characterizing compounds, including adducts and reaction products. spectroscopyonline.comresearchgate.netacs.orgacs.org In situ analytical methods, such as in situ high energy synchrotron X-ray powder diffraction and Raman spectroscopy, are becoming increasingly important for understanding reaction pathways and the formation of transient species during chemical processes. researchgate.net These advanced techniques provide detailed information at the molecular level, crucial for understanding reaction mechanisms and material properties. Studies involving this compound have utilized absorption spectroscopy to investigate its interaction with single-walled carbon nanotubes, revealing its potential as a surfactant for colloidal dispersion. rsc.org

Predictive Modeling and Machine Learning Applications in this compound Research

Predictive modeling and machine learning (ML) are increasingly being applied in chemical research, offering powerful tools for understanding and predicting molecular properties and reaction outcomes. nih.govanl.govumn.edu These approaches can analyze historical and current data to generate models that predict future outcomes, identify hidden relationships in data, and optimize processes. umn.edumdpi.com In the context of this compound, predictive modeling and machine learning could be used to forecast the properties of newly designed derivatives, optimize synthesis routes, or predict the outcomes of reactions. While the provided search results discuss the application of ML in predicting properties of arsonic acids and in materials science, the principles are applicable to other organic compounds like this compound. nih.govanl.gov The accuracy of these models heavily relies on the quality and features of the input data used for training. umn.edu

Sustainable and Circular Economy Approaches in this compound Chemistry

The principles of sustainable chemistry and the circular economy are gaining prominence in chemical research and industry. mdpi.comscielo.brresearchgate.netleschaco.com This involves shifting from a linear "take-make-dispose" model to a circular one that emphasizes resource efficiency, waste minimization, and the use of renewable resources. mdpi.comresearchgate.net For this compound chemistry, this could translate to developing greener synthesis methods that reduce waste and energy consumption, exploring the use of renewable feedstocks for its production or the production of its precursors, and investigating ways to recycle or reuse this compound or its derivatives at the end of their lifecycle. mdpi.comscielo.br Circular chemistry aims to establish processes that are truly circular and sustainable, contributing to sustainable development by maximizing benefits and minimizing adverse impacts. scielo.brresearchgate.net

Q & A

Q. What are the key physicochemical properties of amsonic acid, and how do they influence experimental design?

this compound (4,4'-diaminostilbene-2,2'-disulfonic acid; CAS 81-11-8) has a molecular formula of C₁₄H₁₄N₂O₆S₂ , a molecular weight of 370.40 g/mol , and a melting point >325°C. Its low water solubility (<0.1 g/100 mL at 23°C) necessitates the use of polar solvents or surfactants in aqueous experiments. Researchers must account for its insolubility when designing dissolution protocols, such as using ethanol or surfactants like sodium dodecylbenzenesulfonate (SDBS) to enhance dispersion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous (Risk Code: C) and requires strict safety measures:

  • Inhalation/contact : Use fume hoods and personal protective equipment (PPE). In case of exposure, rinse with water and seek medical advice.
  • Waste disposal : Follow institutional guidelines for sulfonated aromatic compounds.
    Refer to Material Safety Data Sheets (MSDS) for detailed handling protocols .

Advanced Research Questions

Q. How does this compound induce mammary gland tumors in rodent models, and what methodological controls are essential in carcinogenicity studies?

this compound acts as a mammary gland carcinogen in female rats, likely via estrogenic activity or DNA adduct formation. Key experimental design considerations include:

  • Dose-response analysis : Use uterine weight increase as a biomarker for estrogenic effects .
  • Control groups : Include sham-exposed cohorts and positive controls (e.g., estradiol).
  • Histopathology : Monitor tumor incidence using the Carcinogenic Potency Database (CPDB) guidelines .

Q. How does this compound facilitate the colloidal dispersion of single-walled carbon nanotubes (SWCNTs), and what analytical techniques validate this mechanism?

this compound stabilizes SWCNTs in water and ethanol via non-micellar adsorption, distinct from traditional surfactants. Methodological steps include:

  • Dispersion protocol : Sonication of SWCNTs with this compound (1–2 mg/mL) followed by centrifugation to remove aggregates.
  • Characterization :
    • Absorption spectroscopy : Monitor optical transitions (e.g., ~1145 nm for semiconducting SWCNTs) .
    • Scanning transmission electron microscopy (STEM) : Confirm exfoliation and reduced bundling .

Q. How can researchers resolve contradictions in reported molecular structures and bioactivity data for this compound?

Q. What strategies mitigate experimental artifacts in mutagenicity assays involving this compound?

this compound’s precursors (e.g., 4-nitrotoluene) exhibit mutagenic activity in Salmonella typhimurium assays. To minimize artifacts:

  • Purification : Use HPLC to remove synthetic byproducts.
  • Negative controls : Include solvent-only and compound-free groups.
  • Dose calibration : Avoid concentrations exceeding solubility limits to prevent precipitation .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting data on this compound’s environmental persistence and toxicity?

  • Meta-analysis : Aggregate data from EPA IRIS, NTP reports, and peer-reviewed studies.
  • Statistical models : Apply hierarchical clustering to identify dose-dependent vs. threshold effects .
  • Uncertainty quantification : Report confidence intervals for LD₅₀ values derived from rodent studies .

Q. What advanced spectroscopic techniques characterize this compound’s interaction with biomolecules?

  • FTIR spectroscopy : Identify sulfonic acid group interactions with proteins.
  • X-ray crystallography : Resolve binding modes in enzyme inhibition studies (e.g., cytochrome P450).
  • NMR titration assays : Quantify binding constants with DNA duplexes .

Tables of Key Data

Property Value Evidence Source
Molecular formulaC₁₄H₁₄N₂O₆S₂
Melting point>325°C
Water solubility<0.1 g/100 mL at 23°C
SWCNT dispersion efficiencyColloidal stability in ethanol
Carcinogenicity (rat model)Mammary gland tumor induction

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.